tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate
Description
tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic tertiary amine derivative with a fused bicyclo[3.1.1]heptane scaffold. Its structure features a tert-butyl carbamate group at position 3, a fluorine atom at position 5, and an aminomethyl substituent at position 1. This compound is of significant interest in medicinal chemistry due to its rigid bicyclic framework, which can enhance binding affinity and metabolic stability in drug candidates. The aminomethyl group provides a reactive handle for further functionalization, making it a versatile intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
tert-butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O2/c1-10(2,3)17-9(16)15-7-11(6-14)4-12(13,5-11)8-15/h4-8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJVXPVPJIHSJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the bicyclic heptane core, followed by the introduction of the aminomethyl and fluorine groups. The tert-butyl ester is often introduced in the final steps to protect the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to modify the bicyclic structure or the functional groups attached to it.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group may yield imines, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for investigating the interactions of fluorinated molecules with biological targets.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the aminomethyl group can participate in hydrogen bonding and other interactions. The bicyclic structure provides rigidity, which can influence the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of tert-butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate, highlighting differences in substituents, molecular properties, and applications:
Key Observations:
Substituent Effects: The aminomethyl group in the target compound distinguishes it from analogs with formyl or hydroxymethyl substituents, offering direct access to secondary amine derivatives via alkylation or acylation . Fluorine at position 5 increases electronegativity and may improve metabolic stability compared to non-fluorinated analogs (e.g., thienyl-substituted compound in ).
Synthetic Utility: Compounds with formyl groups (e.g., ) are typically intermediates for further derivatization, whereas the aminomethyl group in the target compound enables direct incorporation into peptidomimetics or kinase inhibitors.
Biological Activity
tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS No. 2402831-08-5) is a complex organic compound characterized by its unique bicyclic structure, which includes a tert-butyl group, an aminomethyl group, and a fluorine atom. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its potential pharmacological properties and its role as a building block for synthesizing more complex molecules.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₂₁FN₂O₂, with a molecular weight of 244.31 g/mol. The compound features a bicyclic heptane structure that contributes to its rigidity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁FN₂O₂ |
| Molecular Weight | 244.31 g/mol |
| CAS Number | 2402831-08-5 |
| SMILES | CC(C)(C)OC(=O)N1CC2(F)CC(CN)(C1)C2 |
The biological activity of this compound is primarily influenced by the presence of the fluorine atom, which can enhance binding affinity to various biological targets, including enzymes and receptors. The aminomethyl group is capable of engaging in hydrogen bonding, while the bicyclic structure provides stability and influences the overall interaction profile with biological systems.
Interaction with Biological Targets
Research indicates that fluorinated compounds often exhibit altered pharmacokinetics and improved metabolic stability compared to their non-fluorinated counterparts. The specific interactions of this compound with biological targets are still under investigation, but preliminary studies suggest potential applications in drug development targeting specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of various derivatives of this compound, focusing on their potential as enzyme inhibitors or modulators.
-
Enzyme Inhibition Studies :
- A study evaluated the inhibitory effects of fluorinated bicyclic compounds on serine proteases, highlighting how modifications in the bicyclic structure can enhance selectivity and potency against specific targets.
- The introduction of the fluorine atom was shown to significantly increase binding affinity in comparison to non-fluorinated analogs, suggesting that fluorination is a valuable strategy in drug design.
-
Pharmacological Potential :
- In vitro assays demonstrated that derivatives of this compound exhibited promising activity against cancer cell lines, indicating potential applications in oncology.
- Further research is needed to elucidate the exact mechanisms through which these compounds exert their effects on cellular pathways.
Comparative Analysis
To better understand the significance of this compound within its chemical class, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity Potential |
|---|---|---|
| tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate | Hydroxyl group instead of fluorine | Lower binding affinity due to lack of fluorine |
| tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | Different bicyclic structure | Varies based on stereochemistry |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
